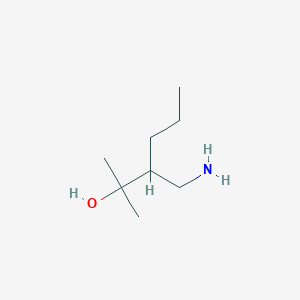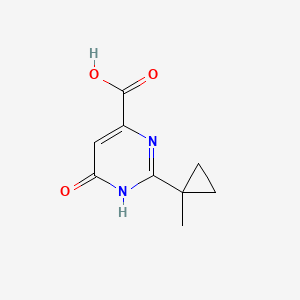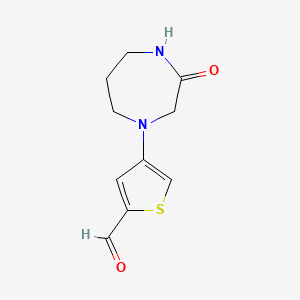
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Des Réactions Chimiques
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde include other thiophene derivatives and diazepane-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Thiophene derivatives: Compounds like suprofen and articaine have different substituents on the thiophene ring, leading to varied pharmacological properties.
Diazepane-containing molecules: These compounds may have different ring structures or additional functional groups, affecting their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a thiophene ring with a diazepane moiety, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
4-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-6-9-4-8(7-15-9)12-3-1-2-11-10(14)5-12/h4,6-7H,1-3,5H2,(H,11,14) |
Clé InChI |
AFFAOECRACHVQD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CN(C1)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
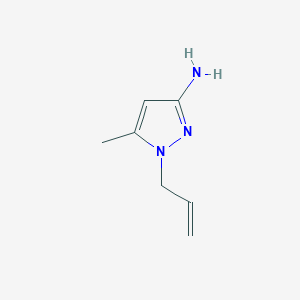
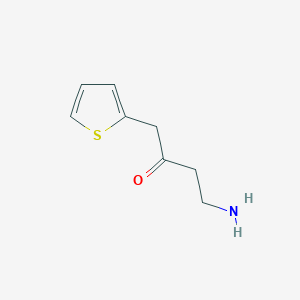
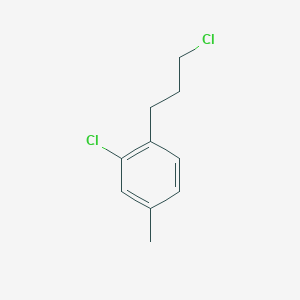


![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
